Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one
Description
Contextualization within Polycyclic Nitrogen and Sulfur Heterocycles
Polycyclic heterocycles incorporating both nitrogen and sulfur atoms are a fascinating and vital class of organic compounds. chesci.com The presence of these heteroatoms in the cyclic framework imparts unique physicochemical properties that are often distinct from their carbocyclic counterparts. These properties, which include specific electronic distributions, the ability to form hydrogen bonds, and diverse reactivity profiles, make them particularly attractive for applications in medicinal and materials science.
Nitrogen-sulfur heterocycles are integral to the structure of numerous biologically active molecules and approved pharmaceuticals. Their structural diversity allows them to interact with a wide range of biological targets with high specificity and affinity. The fusion of multiple heterocyclic rings, as seen in Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one, creates a rigid and complex three-dimensional structure that can be finely tuned to optimize interactions with enzymes, receptors, and other biological macromolecules.
Overview of Fused Pyrrole (B145914), Thiophene (B33073), and Pyrazine (B50134) Systems in Medicinal Chemistry
The individual components of this compound—pyrrole, thiophene, and pyrazine—are themselves cornerstones of medicinal chemistry. The strategic fusion of these rings into a single molecule is a design principle aimed at combining their well-established therapeutic potentials.
Pyrrole and its fused derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comresearchgate.net The pyrrole nucleus is a key component of many natural products and synthetic drugs. researchgate.net
Thiophene , a sulfur-containing heterocycle, is a privileged structure in drug discovery, appearing in numerous approved medications. researchgate.net Its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. researchgate.net
Pyrazine and its fused analogs are also of significant interest in medicinal chemistry. Pyrrolo[1,2-a]pyrazine (B1600676) alkaloids, for instance, have demonstrated cytotoxic activities. documentsdelivered.com
The amalgamation of these three heterocyclic systems into the this compound scaffold is anticipated to yield novel compounds with unique and potentially synergistic biological activities.
Research Significance and Future Directions
While dedicated research on this compound is still in its nascent stages, the broader class of related fused heterocyclic systems has shown considerable promise. For instance, analogous structures such as thieno[3,2-e]pyrrolo[1,2-a]pyrimidines have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. nih.gov Furthermore, other related fused thieno- and pyrrolo-pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. researchgate.netnih.gov
The future of research into this compound and its derivatives is bright with potential. Key areas for future investigation include:
Development of novel synthetic routes: The exploration of efficient and versatile synthetic methodologies will be crucial for accessing a diverse range of derivatives for biological screening. A potential synthetic strategy could involve a multi-step process culminating in the cyclization of a suitably functionalized pyrrolo-thieno-pyrazine precursor.
Biological evaluation: A comprehensive screening of these compounds against a panel of biological targets is warranted. Based on the activities of related structures, promising areas of investigation include their potential as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.
Structure-activity relationship (SAR) studies: Once lead compounds with interesting biological activities are identified, systematic modifications of the core structure will be necessary to understand the relationship between chemical structure and biological activity, ultimately leading to the optimization of potency and selectivity.
The table below summarizes the key heterocyclic systems that form the basis of this compound and their established significance in medicinal chemistry.
| Heterocyclic System | Key Biological Activities Associated with its Derivatives |
| Pyrrole | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory mdpi.comresearchgate.netnih.gov |
| Thiophene | Anti-inflammatory, Anticancer, Antimicrobial, Anticonvulsant researchgate.net |
| Pyrazine | Cytotoxic, Anticancer mdpi.comdocumentsdelivered.com |
Structure
3D Structure
Properties
IUPAC Name |
5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-8-6-2-1-4-11(6)7-3-5-13-9(7)10-8/h1-5H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZPRJSOQIEXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(NC(=O)C2=C1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways Toward Pyrrolo 1,2 a Thieno 2,3 E Pyrazin 5 4h One and Its Derivatives
Historical Perspective on Pyrrolothienopyrazine Synthesis
The development of synthetic routes for complex heterocycles like pyrrolothienopyrazines is built upon foundational work in the synthesis of related fused systems. Early work in this area often focused on constructing bicyclic and tricyclic precursors. For instance, the synthesis of benzothieno[2,3-e]pyrrolo[1,2-a]pyrazines by El-Kashef and co-workers represents a significant step in the broader field of thieno-fused pyrazine (B50134) chemistry. chesci.comscilit.com Much of the synthetic interest has been driven by the biological and medicinal potential of fused thienopyrimidines and related structures. chesci.com The specific tetracyclic core of Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one is part of a larger family of pyrimido[2',3':4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, for which dedicated synthetic pathways have been explored. chesci.comchesci.com These historical efforts provided the essential building blocks and strategic insights necessary for the assembly of the more complex target scaffold.
Modern and Green Chemistry Approaches
The synthesis of the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core and its analogues has benefited significantly from modern synthetic techniques that emphasize efficiency, atom economy, and environmental considerations. These approaches include one-pot multicomponent reactions, transition-metal catalysis, and cascade sequences, which allow for the rapid construction of molecular complexity from simple starting materials.
One-Pot Synthetic Procedures
One-pot, multicomponent reactions represent a highly efficient and green approach for the synthesis of complex molecules like this compound derivatives. These procedures combine several reaction steps into a single operation, avoiding the need for isolation and purification of intermediates, thereby saving time, solvents, and resources.
A notable example is the one-pot, three-component synthesis of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives, which are close structural analogues. nih.gov This method involves the reaction of 2-aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acids, and derivatives of cyanoacetic acid. nih.gov The reaction is catalyzed by a base such as diisopropylethylamine and proceeds under mild conditions to afford the target compounds in high yields. nih.gov This strategy is valued for its efficiency and the ability to generate a library of diverse compounds by simply varying the starting materials. nih.govscielo.org.mxsemanticscholar.org
Table 1: Examples of One-Pot Synthesis of Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine Derivatives nih.gov
| 2-Aminothiophene Derivative | Cyanoacetic Acid Derivative | Yield (%) |
|---|---|---|
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 2-Cyanoacetamide | 98 |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 2-Cyanoacetamide | 95 |
| 2-Amino-4-phenylthiophene-3-carbonitrile | N-Benzyl-2-cyanoacetamide | 92 |
| Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | 2-Cyano-N-phenylacetamide | 89 |
This table showcases the versatility and high yields of the one-pot synthesis methodology.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the construction of the related pyrrolo[1,2-a]pyrazine (B1600676) scaffold, a palladium-trifluoroacetate-catalyzed carbo-palladation reaction has been developed. bohrium.com This method involves the reaction of N-phenacyl pyrrole-2-carbonitriles with aryl boronic acids, providing a diversity-oriented synthesis with a broad substrate scope. bohrium.comdongguk.edu
Another relevant palladium-catalyzed method is the Sonogashira cross-coupling reaction. This has been employed in the synthesis of tricyclic lactone derivatives of thieno[2,3-b]pyrazine. nih.gov The process involves coupling a halogenated thienopyrazine precursor with terminal alkynes, followed by an intramolecular cyclization to construct an additional fused ring. nih.gov These methodologies highlight the power of palladium catalysis to functionalize and build upon the core heterocyclic system.
Table 2: Palladium-Catalyzed Synthesis of a Pyrrolo[1,2-a]pyrazine Derivative bohrium.com
| Pyrrole (B145914) Substrate | Aryl Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| N-phenacyl pyrrole-2-carbonitrile | Phenylboronic acid | Pd(TFA)₂ | High |
This table illustrates a representative palladium-catalyzed coupling reaction for a related core structure.
Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur sequentially in a single synthetic operation without changing the reaction conditions. These reactions are highly desirable as they increase molecular complexity rapidly and efficiently.
The one-pot synthesis of pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives is a prime example of a multistep cascade reaction. nih.gov This sequence allows for the formation of multiple C-C and C-N bonds in one pot. nih.gov Similarly, cascade annulation reactions involving 6-aminouracil (B15529) derivatives have been developed to prepare related pyrrolo[2,3-d]pyrimidines, showcasing the broad applicability of this concept. nih.gov Another efficient cascade sequence involves an in-situ transformation of propargylic alcohols into allenes, followed by trapping by an adjacent pyrrole ring to deliver pyrrolo[1,2-a]quinolines. researchgate.net Such intricate reaction sequences are pivotal in constructing complex fused heterocyclic systems from relatively simple precursors. nih.govresearchgate.net
Parallel Solution-Phase Synthesis
Parallel synthesis is a technique used to create large libraries of related compounds simultaneously in a spatially separated manner. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. By using a common reaction scheme and varying the building blocks, a multitude of derivatives can be generated efficiently.
This methodology has been applied to the synthesis of condensed pyrimidine-thiones. researchgate.net In this work, naturally occurring alkaloids were used as templates for the modification of pyrrolo[2,3-d]pyrimidinone scaffolds. researchgate.net The core structures were treated with thionating agents like Lawesson's reagent in a parallel format to produce a library of 54 novel pyrimidine-thiones. researchgate.net This strategy could be readily adapted for the this compound core to rapidly generate a focused library of analogues for biological screening.
Reactivity Studies of the Pyrrolo[1,2-a]thieno[2,3-e]pyrazine Core and Analogues
Electrophilic Aromatic Substitution Reactions (e.g., Bromination, Nitration, Friedel-Crafts, Vilsmeier-Haack, Sulfonation)
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. The regioselectivity of these reactions on the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core is primarily directed towards the electron-rich pyrrole and thiophene (B33073) moieties.
Bromination : Studies on the analogous pyrrolo[1,2-a]quinoxaline (B1220188) system have shown that bromination occurs with high regioselectivity. nih.gov Using tetrabutylammonium (B224687) tribromide (TBATB), electrophilic attack happens preferentially at the C3 position of the pyrrole ring. nih.gov With an excess of the brominating agent, 1,3-dibromination can also be achieved. nih.gov This high degree of selectivity is attributed to the stability of the intermediate carbocation (Wheland intermediate), which is more effectively stabilized when the attack occurs at the C3 position. stackexchange.com
Table 3: Regioselective Bromination of Pyrrolo[1,2-a]quinoxaline nih.gov
| Reagent | Equivalents | Position(s) Brominated | Yield (%) |
|---|---|---|---|
| TBATB | 1.2 | C3 | 95 |
| TBATB | 2.0 | C1, C3 | 91 |
This table summarizes the conditions and outcomes for the bromination of a closely related heterocyclic system.
Nitration : The nitration of the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core is expected to be complex. The electron-deficient pyrazine ring is generally deactivated towards electrophilic substitution. Studies on the nitration of thieno[3,2-b]pyridine (B153574) oxide show that substitution can occur on both the thiophene and pyridine (B92270) rings, sometimes accompanied by N-deoxygenation. researchgate.net For the target scaffold, nitration would likely occur on the electron-rich pyrrole or thiophene rings, with the precise location depending on the reaction conditions and the directing effects of the fused rings.
Friedel-Crafts : Friedel-Crafts acylation and alkylation reactions are typically challenging on heterocyclic systems containing basic nitrogen atoms, as the Lewis acid catalyst can coordinate with the nitrogen, deactivating the ring system. However, under specific conditions, these reactions can proceed. For the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core, any successful Friedel-Crafts reaction would be expected to occur on the pyrrole or thiophene ring.
Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.gov This reaction has been used to synthesize 2-chloro-3-formylquinolines, which are key intermediates for thieno[2,3-b]quinolines. researchgate.net It has also been applied to 7-acetyl-2-arylindoles to produce pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes in a one-pot process involving C-3 formylation. rsc.org Given the electron-rich nature of the pyrrole ring in the target molecule, the Vilsmeier-Haack reaction is expected to proceed readily, with formylation occurring at one of the available positions on the pyrrole moiety, most likely C3.
Sulfonation : Sulfonation of heterocyclic compounds can be achieved using reagents like sulfur trioxide or chlorosulfonic acid. The reaction is reversible and often requires harsh conditions. Similar to other electrophilic substitutions, sulfonation on the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core would be anticipated to take place on the pyrrole or thiophene ring.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental strategy for the functionalization of the pyrrolothienopyrazine core, typically involving the displacement of a halogen atom by a nucleophile. The reactivity of the halogenated precursor is crucial for the success of these reactions.
In a relevant study, the chloro derivative of a related pyrimido[2',3':4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazine system was utilized as a key intermediate for nucleophilic substitution reactions. The starting material, 4-chloro-10-methyl-8-phenylpyrimido[2,3:4,5]thieno[2,3-e]pyrrolo-[1,2-a]pyrazine, was synthesized by refluxing the corresponding oxo-derivative with a mixture of phosphorus pentachloride and phosphoryl chloride. This chloro-derivative readily underwent nucleophilic displacement with various nucleophiles, including sodium azide (B81097) and sodium ethoxide, to afford the corresponding substituted products in good yields. chesci.com
For instance, the reaction with sodium azide in dimethylformamide (DMF) at room temperature furnished the 4-azido derivative. Similarly, treatment with sodium ethoxide in absolute ethanol (B145695) provided the 4-ethoxy-substituted compound. chesci.com These reactions highlight the utility of halogenated pyrrolothienopyrazinones as versatile precursors for introducing a range of functional groups.
Table 1: Examples of Nucleophilic Substitution Reactions
| Starting Material | Nucleophile | Reagent/Solvent | Product | Yield (%) | Ref. |
| 4-chloro-10-methyl-8-phenylpyrimido[2,3:4,5]thieno[2,3-e]pyrrolo-[1,2-a]pyrazine | NaN₃ | DMF | 4-azido-10-methyl-8-phenylpyrimido[2,3:4,5]thieno[2,3-e]pyrrolo-[1,2-a]pyrazine | - | chesci.com |
| 4-chloro-10-methyl-8-phenylpyrimido[2,3:4,5]thieno[2,3-e]pyrrolo-[1,2-a]pyrazine | NaOEt | Absolute Ethanol | 4-ethoxy-10-methyl-8-phenylpyrimido[2,3:4,5]thieno[2,3-e]pyrrolo-[1,2-a]pyrazine | - | chesci.com |
Yield not explicitly stated in the source.
Quaternarization Reactions
Quaternarization involves the alkylation of a nitrogen atom within the heterocyclic system, leading to the formation of a quaternary ammonium (B1175870) salt. This modification can significantly impact the electronic properties and biological activity of the molecule. In the context of this compound and its analogs, the nitrogen atom at position 4 is a potential site for alkylation.
A study on the closely related pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-one scaffold demonstrated the feasibility of N-alkylation. Treatment of the parent heterocycle with methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like DMF can lead to the formation of the N-methylated product. mdpi.com In some instances, a mixture of N-alkylated and O-alkylated products may be obtained, necessitating chromatographic separation. The specific outcome of the alkylation reaction can be influenced by the nature of the substituent at other positions of the heterocyclic core. mdpi.com
Table 2: Example of N-Alkylation (Quaternarization-related reaction)
| Starting Material | Alkylating Agent | Base/Solvent | Product | Ref. |
| 3-(Thiophene-3-yl)pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-one | MeI | K₂CO₃/DMF | Mixture of N-methyl and O-methyl derivatives | mdpi.com |
| 3-(Thiophene-2-yl)pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-one | MeI | K₂CO₃/DMF | Mixture of N-methyl and O-methyl derivatives | mdpi.com |
Functional Group Interconversions (e.g., Dehydrazination, Deprotection)
Functional group interconversions are essential for the elaboration of the this compound scaffold and the synthesis of diverse derivatives. These transformations allow for the conversion of one functional group into another, enabling access to a wider range of chemical space.
A key functional group interconversion in the synthesis of related heterocyclic systems is the transformation of a carbohydrazide (B1668358). For example, a carbohydrazide can be prepared by the reaction of the corresponding ester with hydrazine (B178648) hydrate. jst.go.jp This carbohydrazide can then serve as a precursor for other functional groups. One such transformation is its conversion to a carboazide. This is typically achieved by treating the carbohydrazide with nitrous acid, generated in situ from sodium nitrite (B80452) and an acid, at low temperatures. chesci.com The resulting carboazide is a versatile intermediate for further synthetic manipulations, including Curtius rearrangement.
Ring Recyclization Strategies
Ring recyclization strategies offer a powerful approach to the synthesis of complex heterocyclic systems like this compound. These methods often involve the rearrangement or reconstruction of a pre-existing ring system to form the desired scaffold.
One notable example of a ring-forming reaction that can be classified as a recyclization strategy is the Curtius rearrangement of a carboazide. In the synthesis of a pyrimido[2',3':4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazine system, a 6-azidocarbonyl-5-(1-pyrrolyl)-thieno[2,3-d]pyrimidine was heated in o-dichlorobenzene. This led to a Curtius rearrangement, where the azidocarbonyl group was transformed into an isocyanate intermediate, which subsequently cyclized to form the tetracyclic 4,5-dihydro-4-oxo-8-phenylpyrimido[2,3:4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazine. chesci.com This intramolecular cyclization effectively recycles the atoms of the azidocarbonyl group to construct the pyrazinone ring of the final product.
Another powerful ring-forming methodology that can be considered a recyclization strategy is the 1,3-dipolar cycloaddition. This reaction involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring. wikipedia.org While not a direct recyclization of a pre-existing ring, it constructs a new ring from acyclic or cyclic precursors in a concerted fashion. For instance, mesoionic compounds such as münchnones can act as 1,3-dipoles in cycloaddition reactions with alkynes to generate fused pyrrole systems. mdpi.com This approach has been successfully employed in the synthesis of pyrrolo[1,2-b]pyridazines and represents a viable strategy for the construction of the pyrrole moiety in the target scaffold. mdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques in Pyrrolo 1,2 a Thieno 2,3 E Pyrazin 5 4h One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. Through 1H and 13C NMR, the chemical environment of each nucleus is determined, providing insights into the connectivity of atoms within the Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one scaffold.
In ¹H NMR, the chemical shift (δ) of each proton, the splitting pattern (multiplicity), and the coupling constants (J) reveal which protons are adjacent to one another. For instance, in related heterocyclic systems, protons on the aromatic pyrrole (B145914) and thiophene (B33073) rings typically appear in the downfield region of the spectrum. mdpi.com The proton of the N-H group in the pyrazinone ring would be expected to appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. mdpi.com
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) of the pyrazinone ring is particularly characteristic, typically resonating at a significantly downfield chemical shift. nih.gov Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals, especially for substituted derivatives. preprints.org
Table 1: Representative ¹H and ¹³C NMR Data for a Related Thieno-fused Pyrimidinone Analog (Data for 3-(Thiophene-2-yl)pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-one) mdpi.comnih.gov
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| NH | 12.18 (bs) | - |
| H-2 | 8.00 (s) | 137.66 |
| H-7 | 8.30 (d, J = 5.2 Hz) | 128.40 |
| H-8 | 7.67 (d, J = 5.2 Hz) | 117.19 |
| Thiophene H-3' | 7.40 (d, J = 2.8 Hz) | - |
| Thiophene H-4' | 7.11 (dd) | - |
| Thiophene H-5' | 7.46 (d, J = 4.8 Hz) | - |
| C=O | - | 157.90 |
| C-ring junctions | - | 141.71, 124.61 |
Note: Data recorded in DMSO-d₆. This compound features a pyrazolo[1,5-a]thieno[2,3-e]pyrimidine core, which differs from the target compound's pyrrolo[1,2-a]thieno[2,3-e]pyrazine core, but illustrates the type of data obtained.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of newly synthesized compounds like this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. semanticscholar.org
In a typical mass spectrum of a related heterocyclic compound, the molecular ion peak (M⁺) is observed, confirming the molecular weight. chesci.com The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can also provide valuable structural information. The fragmentation of fused heterocyclic systems can be complex but often involves the loss of small, stable molecules or radicals from the parent structure. sapub.org
Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data (Data for a 1H-pyrrolo[3,2-c]pyridine derivative) semanticscholar.org
| Ion | Calculated m/z | Found m/z | Inferred Formula |
| [M+H]⁺ | 391.1658 | 391.1656 | C₂₃H₂₃N₂O₄ |
Note: This data confirms the elemental composition of the protonated molecule, demonstrating the high accuracy of the HRMS technique.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography stands as the gold standard for structural elucidation. This technique provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state. It yields precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute configuration of the atoms in the this compound framework.
Furthermore, X-ray analysis reveals details about the solid-state packing of molecules, including intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the crystal lattice structure. mdpi.comrsc.org For a molecule with a fused, relatively planar ring system, π–π stacking interactions are often a significant feature in the crystal packing.
Table 3: Illustrative Crystallographic Data for a Related Fused Thieno-Pyrimidine Derivative (Data for 2,3-Trimethylene-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one)
| Parameter | Value |
| Formula | C₁₂H₁₂N₂OS |
| Molecular Weight | 232.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.181 (2) |
| b (Å) | 12.163 (2) |
| c (Å) | 8.8624 (18) |
| β (°) | 100.17 (3) |
| Volume (ų) | 1080.2 (4) |
| Z | 4 |
Vibrational Spectroscopy (IR, Raman) in Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups. youtube.com For this compound, IR spectroscopy is highly effective in confirming the presence of key structural features.
The most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the pyrazinone ring, typically appearing in the region of 1650-1700 cm⁻¹. chesci.com The N-H stretching vibration would be observed as a band in the 3200-3400 cm⁻¹ region. Vibrations corresponding to C=C and C=N bonds within the aromatic rings would also be present in the fingerprint region (below 1600 cm⁻¹). nih.gov While IR spectroscopy is based on the absorption of light, Raman spectroscopy is a light-scattering technique that provides complementary information, particularly for non-polar bonds. mdpi.com
Table 4: Characteristic Infrared (IR) Absorption Frequencies for Related Heterocyclic Systems chesci.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | ~3300-3400 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Carbonyl C=O | Stretch | ~1654-1670 |
| Aromatic C=C/C=N | Stretch | ~1500-1615 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared with the values calculated from the proposed molecular formula. Agreement between the found and calculated values serves as a crucial check of the sample's purity and confirms that the empirical formula is correct. ekb.eg This technique is routinely used as a final verification step after a new compound has been synthesized and purified. chesci.com
Table 5: Example of Elemental Analysis Data for a Substituted Pyrimido[2,3:4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazine Derivative chesci.com (Data for 5-Morpholinomethylene-10-methyl-4-oxo-8-phenyl-pyrimido[2,3:4,5]thieno[2,3-e]-pyrrolo[1,2-a]pyrazine)
| Element | Calculated (%) | Found (%) |
| C | 64.03 | 64.02 |
| H | 4.87 | 4.87 |
| N | 16.24 | 16.25 |
Structure Activity Relationship Sar Studies of Pyrrolo 1,2 a Thieno 2,3 E Pyrazin 5 4h One Analogues
Impact of Substituent Electronic Properties on Biological Efficacy
The electronic properties of substituents on the pyrrolothienopyrimidine core, a close isomer of the target compound, have been shown to significantly influence biological efficacy, particularly in the context of antitumor activity. A study on a series of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives revealed that both electron-donating and electron-withdrawing groups can modulate the cytotoxic effects against various cancer cell lines. nih.gov
Table 1: Antitumor Activity of Substituted Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine Analogues
| Compound ID | Substituent (R) | B16-F10 IC50 (µM) | 4T1 IC50 (µM) | CT26 IC50 (µM) |
|---|---|---|---|---|
| 12aa | Unsubstituted | >100 | >100 | >100 |
| 12dc | 4-Fluorophenyl | 1.8 | 2.1 | 2.5 |
| 12hc | 4-Chlorophenyl | 1.5 | 1.9 | 2.2 |
| 12ic | 4-Bromophenyl | 1.3 | 1.6 | 1.9 |
| 12lb | 4-Methylphenyl | 2.5 | 3.0 | 3.5 |
| 12mb | 4-Methoxyphenyl | 3.1 | 3.8 | 4.2 |
Data sourced from a study on pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives, positional isomers of the title compound. nih.gov
The data suggests that halogen substituents (fluoro, chloro, bromo) at the para-position of a phenyl ring attached to the core structure generally lead to potent antitumor activity. nih.gov The lead compound from this series, 12aa, demonstrated significant tumor inhibition in in vivo models, underscoring the therapeutic potential of this class of compounds. nih.gov
Positional Isomerism and its Influence on Activity Profiles
For instance, studies on various thienopyrimidine isomers, which share a common structural motif with the Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one core, have demonstrated that even subtle changes in the ring fusion can lead to significant differences in biological activity. Thieno[2,3-d]pyrimidine (B153573) derivatives have been extensively investigated as kinase inhibitors, with their efficacy being highly dependent on the substitution pattern on the thienopyrimidine scaffold. nih.govresearchgate.net In contrast, research on pyrrolo[1,2-a]thieno[3,2-e]pyrimidines has highlighted their potential as antitumor agents. nih.govresearchgate.netnih.govresearchgate.net
The antitubercular activity of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, another class of related polycyclic systems, further illustrates the importance of the core scaffold's topology. nih.gov The specific arrangement of the heteroatoms and the fused ring system in these compounds is crucial for their antimycobacterial effects. These examples from related but distinct isomeric systems underscore the principle that the precise connectivity of the heterocyclic rings is a key factor in defining the pharmacological profile of this compound analogues.
Side Chain Modifications and Pharmacological Response
Modification of side chains attached to the core heterocyclic structure is a widely employed strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. For analogues of this compound, alterations to side chains can impact potency, selectivity, and pharmacokinetic properties.
In a study of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors, modifications to the side chains were instrumental in achieving enhanced biological activity and selectivity. nih.gov The introduction of various functional groups and the optimization of the linker length and flexibility were key to improving the inhibitory activity against mutant EGFR, a critical target in non-small cell lung cancer. nih.gov
Similarly, research on other related heterocyclic systems has demonstrated the profound impact of side chain chemistry on pharmacological response. For example, in a series of pyrazole (B372694) derivatives, the nature of the substituents on the pyrazole ring was found to be critical for their antimicrobial and anti-inflammatory activities. globalresearchonline.net These findings suggest that a systematic exploration of side chain modifications on the this compound scaffold would be a fruitful avenue for the discovery of novel therapeutic agents.
Derivatization Strategies for Enhanced Bioactivity
Derivatization of the core this compound structure is a key strategy for enhancing its biological activity and exploring new therapeutic applications. This can involve the introduction of a wide variety of functional groups and structural motifs to modulate the compound's physicochemical properties and its interaction with biological targets.
One common derivatization strategy involves the synthesis of hybrid molecules that combine the pyrrolothienopyrazine scaffold with other pharmacologically active moieties. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids has been explored as a novel approach to create dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. rsc.org
Another approach is the introduction of various heterocyclic rings to the core structure. The synthesis of new pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives bearing a piperazin-1-yl-1,3-oxazole-4-carbonitrile moiety has been reported, with the aim of developing novel biologically active compounds. bioorganica.com.ua These examples highlight the versatility of derivatization as a tool for expanding the chemical space and biological activity of the this compound scaffold.
Comprehensive SAR Methodologies
A comprehensive understanding of the structure-activity relationships of this compound analogues requires a multi-faceted approach that combines chemical synthesis, biological evaluation, and computational modeling.
The typical workflow begins with the design and synthesis of a library of analogues with systematic variations in their structure. This often involves the development of efficient and versatile synthetic routes, such as one-pot multi-component reactions, to access a diverse range of derivatives. nih.gov
The synthesized compounds are then subjected to a battery of in vitro and in vivo biological assays to evaluate their activity against specific targets or in disease models. nih.govnih.gov This screening process allows for the identification of lead compounds and the elucidation of preliminary SAR trends.
To rationalize the observed SAR and guide further optimization, computational methods such as molecular docking are often employed. nih.gov These techniques can provide insights into the binding mode of the compounds at the molecular level and help to identify key interactions with the biological target. This integrated approach, combining synthetic chemistry, biological testing, and computational modeling, is essential for the systematic exploration of the SAR of this compound analogues and the development of new therapeutic agents.
Computational Chemistry and Molecular Modeling in Pyrrolo 1,2 a Thieno 2,3 E Pyrazin 5 4h One Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties. For a compound such as Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one, DFT calculations would provide fundamental insights into its behavior.
Electronic Structure Analysis (e.g., HOMO/LUMO Orbitals, Charge Transfer)
Electronic structure analysis is crucial for understanding a molecule's reactivity and optical properties. DFT is used to calculate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO & LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited.
Charge Transfer: Analysis of these frontier orbitals would reveal the potential for intramolecular charge transfer (ICT) upon electronic excitation, which is vital for applications in organic electronics and photovoltaics.
While this methodology is standard, specific HOMO/LUMO energy values and charge transfer characteristics for this compound are not available in published studies.
Conformational Analysis and Tautomerism Studies
Molecules can exist in different spatial arrangements (conformers) or as isomers that differ in the position of a proton (tautomers).
Conformational Analysis: DFT calculations can determine the most stable three-dimensional shape of this compound by calculating the energies of its various possible conformers. This is essential as the biological activity of a molecule is often dependent on its specific 3D structure.
Tautomerism Studies: The "-one" suffix in the compound's name indicates a ketone group, which could potentially exist in an enol tautomeric form. DFT calculations would be used to compute the relative energies of the keto and enol forms to predict which tautomer is more stable under different conditions.
Specific studies detailing the conformational preferences or tautomeric equilibrium for this compound have not been found.
Prediction of Spectroscopic Properties
DFT can simulate various types of spectra, which is invaluable for confirming the identity and structure of a newly synthesized compound.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental data to validate the molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies of the molecule's bonds. These theoretical spectra aid in the assignment of experimental spectral bands.
Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Although DFT is a reliable tool for these predictions, computationally generated spectroscopic data for this compound is not documented in the available literature.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design.
Target Identification and Binding Mode Prediction
To explore the therapeutic potential of this compound, molecular docking would be a key first step.
Target Identification: By docking the compound against a library of known biological targets (e.g., kinases, enzymes), researchers can generate hypotheses about its mechanism of action.
Binding Mode Prediction: Once a potential target is identified, docking predicts the specific binding pose of the compound within the protein's active site. This reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. The strength of this interaction is estimated through a scoring function, which provides a binding energy value.
No molecular docking studies specifically identifying targets or predicting binding modes for this compound are currently published.
Rational Design of Derivatives
Insights gained from molecular docking are used to rationally design new derivatives with improved potency and selectivity. By analyzing the predicted binding mode of the parent compound, chemists can identify positions on the molecular scaffold where modifications could enhance interactions with the target protein. For example, if the docking simulation shows an unoccupied pocket in the active site, a derivative could be designed with an additional functional group to fill that space and form a new favorable interaction, thereby increasing binding affinity. This iterative process of design, synthesis, and testing is central to modern medicinal chemistry.
There is no available research that describes the rational design of derivatives based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.
For a compound series based on the this compound scaffold, a QSAR study would involve the generation of a dataset of analogues with experimentally determined biological activities. A variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be employed to build a predictive model. For instance, in studies of other nitrogen-containing heterocycles, 3D-QSAR models have been successfully used to forecast anticancer activity. These models can elucidate the key structural features that govern the biological response.
A hypothetical QSAR model for this compound derivatives might reveal that electron-withdrawing substituents on the pyrrole (B145914) ring and a certain steric bulk on the thiophene (B33073) ring are crucial for a specific biological activity.
Table 1: Hypothetical Molecular Descriptors and their Impact on Biological Activity for this compound Derivatives
| Descriptor | Type | Correlation with Activity | Putative Interpretation |
|---|---|---|---|
| LogP | Hydrophobic | Negative | Increased hydrophilicity may enhance bioavailability. |
| LUMO Energy | Electronic | Positive | A higher LUMO energy could indicate greater stability against reduction. |
| Molecular Weight | Steric | Negative | Excessive bulk may hinder binding to a biological target. |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This "virtual lock-and-key" approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.
For the this compound scaffold, a virtual screening protocol would typically begin with the generation of a 3D model of the compound and a library of its potential derivatives. These molecules would then be docked into the active site of a relevant biological target. The docking process predicts the preferred orientation of the ligand when bound to the receptor and estimates the strength of the interaction, often expressed as a binding energy or a scoring function. In a broader context, virtual screening of heterocyclic molecules often involves initial filtering based on physicochemical properties as defined by Lipinski's, Veber's, and Ghose's rules, followed by molecular docking to rank the compounds.
Table 2: Illustrative Virtual Screening Workflow for this compound Derivatives
| Step | Description | Purpose |
|---|---|---|
| 1. Library Preparation | Generation of a diverse set of virtual derivatives of the core scaffold. | To explore a wide chemical space. |
| 2. Target Selection | Identification and preparation of the 3D structure of a biological target. | To define the "lock" for the virtual screening. |
| 3. Ligand Filtering | Application of filters such as Lipinski's rule of five to remove non-drug-like molecules. | To enrich the library with compounds having favorable pharmacokinetic properties. |
| 4. Molecular Docking | Computational simulation of the binding of each ligand to the target's active site. | To predict binding affinity and pose. |
Reaction Mechanism Investigations via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These studies can provide detailed insights into the transition states, intermediates, and energy barriers involved in a reaction pathway, which is invaluable for optimizing reaction conditions and understanding the formation of byproducts.
In the context of synthesizing the this compound core, computational studies could be employed to investigate the key bond-forming steps. For example, in the synthesis of related pyrrole-pyrazine systems, DFT has been used to model the mechanisms of the Stetter and Paal-Knorr reactions. hilarispublisher.com Such studies involve optimizing the geometries of reactants, products, and transition states and calculating their corresponding energies. The resulting potential energy surface provides a detailed map of the reaction progress. hilarispublisher.com Vibrational frequency calculations are also performed to confirm the nature of the stationary points (minima or transition states) and to compute thermodynamic properties. hilarispublisher.com
By applying these computational techniques to the synthesis of this compound, researchers could gain a fundamental understanding of the reaction mechanism, potentially leading to the development of more efficient and selective synthetic routes.
Emerging Research Areas and Unexplored Potential of Pyrrolo 1,2 a Thieno 2,3 E Pyrazin 5 4h One
Novel Synthetic Methodologies for Diversification
The development of novel and efficient synthetic routes is crucial for the exploration of the chemical space around the Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one core. While specific methods for this exact molecule are not extensively documented, strategies for synthesizing related fused heterocyclic systems can provide a blueprint for future work.
One promising approach involves multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. For instance, a one-pot, three-component synthesis has been successfully developed for substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives, which are structurally related. nih.gov This methodology, involving a cascade reaction from 2-aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acids, and derivatives of cyanoacetic acid, could potentially be adapted to generate a library of this compound analogs. nih.gov
Another avenue for synthetic diversification is the late-stage functionalization of the core scaffold. Techniques such as C-H activation and cross-coupling reactions, which have been applied to other heterocyclic systems like indolo[2,3-b]quinoxalines, could be employed to introduce a variety of substituents onto the pyrrole (B145914), thiophene (B33073), or pyrazine (B50134) rings. nih.gov This would enable the systematic exploration of structure-activity relationships.
Furthermore, the synthesis of related tetracyclic systems, such as 4,5-dihydro-4-oxo-8-phenylpyrimido[2,3:4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazine, has been achieved through Curtius rearrangement of a carboazide precursor. chesci.com This suggests that strategic placement of functional groups on the starting materials can lead to diverse and complex fused systems based on the pyrrolothienopyrazine core.
| Synthetic Strategy | Potential Application to this compound | Reference |
| One-Pot Multicomponent Reactions | Efficient construction of a diverse library of derivatives. | nih.gov |
| Late-Stage Functionalization (e.g., C-H activation) | Introduction of various substituents to explore structure-activity relationships. | nih.gov |
| Rearrangement Reactions (e.g., Curtius rearrangement) | Access to more complex, polycyclic derivatives. | chesci.com |
Exploration of Additional Biological Targets
The structural motifs within this compound are present in numerous biologically active compounds, suggesting a broad range of potential pharmacological targets. The thienopyrimidine scaffold, for example, is a well-known kinase inhibitor framework. nih.gov Derivatives of the related pyrrolo[2,3-d]pyrimidine have been investigated as inhibitors of kinases such as EGFR, Her2, VEGFR2, and CDK2. nih.gov Given the structural similarities, this compound and its derivatives are prime candidates for screening against various kinase families implicated in cancer and other diseases.
Molecular docking studies on related pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives have identified several potential targets, including phosphatidylinositol 5-phosphate 4-kinase (PI5P4K2C), proto-oncogene serine/threonine-protein kinase (Pim-1), nicotinamide (B372718) phosphoribosyltransferase (NAMPT), and dihydrofolate reductase (DHFR). nih.gov This highlights the potential for this class of compounds to interact with a variety of enzymes involved in critical cellular processes.
Furthermore, fused heterocyclic systems containing pyrazine and pyrrole rings have been explored for their activity as lipoxygenase (LOX) inhibitors. zsmu.edu.ua The investigation of this compound derivatives against these enzymes could open up new avenues for the development of anti-inflammatory agents. The structural similarity to purines also suggests potential activity against enzymes involved in nucleotide metabolism.
| Potential Biological Target Class | Rationale based on Analogous Structures | Reference |
| Protein Kinases (e.g., EGFR, VEGFR2) | The thienopyrimidine and pyrrolopyrimidine cores are known kinase inhibitor scaffolds. | nih.govnih.gov |
| Metabolic Enzymes (e.g., DHFR, NAMPT) | Docking studies on related compounds suggest interaction with key metabolic enzymes. | nih.gov |
| Lipoxygenases (LOX) | Fused pyrrolo-pyrazine systems have shown potential as LOX inhibitors. | zsmu.edu.ua |
Advanced Materials Science Applications (e.g., Organic Electronics, Chemosensors)
The electron-rich nature of the thiophene and pyrrole rings, combined with the electron-accepting character of the pyrazinone moiety, makes this compound an interesting candidate for applications in materials science. Fused heterocyclic compounds with extended π-systems often exhibit desirable properties for organic electronics.
For instance, derivatives of indolo[2,3-b]quinoxaline, which share a similar polycyclic aromatic structure, have been utilized as semiconductors and emitting layers in organic electronic devices. nih.gov The tunable electronic properties of the this compound core, which could be modified through chemical derivatization, make it a promising scaffold for the development of new organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The planarity and potential for π-π stacking are key features that could facilitate charge transport. Thieno[3,2-b]pyrrole and benzo[c] nih.govchesci.comnih.govthiadiazole donor-acceptor semiconductors have been investigated for organic field-effect transistors. acs.org
Moreover, the presence of heteroatoms provides potential coordination sites for metal ions, suggesting that derivatives of this compound could be developed as chemosensors. The binding of a specific analyte could induce a change in the photophysical properties of the molecule, such as its fluorescence or absorption spectrum, allowing for sensitive and selective detection.
Challenges and Opportunities in Drug Discovery and Development
The journey of a novel scaffold like this compound from a chemical curiosity to a therapeutic agent is fraught with challenges, but also presents significant opportunities.
A primary challenge is the current lack of extensive biological data for this specific compound. A systematic screening against a broad range of biological targets is necessary to identify its primary pharmacological activities. The pyrrolotriazinone scaffold, for example, was underexplored for a long time before emerging as a promising building block for bioactive modulators. nih.gov
Another challenge lies in optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of any lead compounds. Issues such as poor solubility or rapid metabolism can hinder the development of a successful drug. Medicinal chemistry efforts will need to focus on modifying the core structure to achieve a desirable ADME profile without compromising biological activity.
Despite these challenges, the unique three-dimensional structure and electronic properties of this compound offer a significant opportunity to develop novel drugs with new mechanisms of action. Its rigid, fused ring system can provide a high degree of selectivity for its biological target. The potential for this scaffold to interact with multiple targets could also be exploited for the development of multi-targeted therapies, which are becoming increasingly important in the treatment of complex diseases like cancer. nih.gov The development of efficient and versatile synthetic routes will be key to unlocking the full potential of this promising heterocyclic system.
Q & A
Q. What are the primary synthetic routes for Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one derivatives?
The compound is synthesized via intramolecular cyclization of N-(1-pyrrolyl)-2-thienylurea derivatives. A Curtius rearrangement of 2-(1-pyrrolyl)-3-thenoylazide is a critical step to generate intermediates for cyclization. Reaction optimization involves temperature control (e.g., reflux in methanol) and purification via silica gel chromatography .
Q. How are structural and purity characteristics of this compound validated?
Nuclear magnetic resonance (NMR) spectroscopy is used to confirm the fused heterocyclic structure, with distinct proton signals for the pyrrole (δ 6.5–7.2 ppm) and thiophene (δ 7.3–8.0 ppm) moieties. High-resolution mass spectrometry (HRMS) and elemental analysis ensure purity, while X-ray crystallography resolves stereochemical ambiguities .
Q. What preliminary biological activities have been reported for this scaffold?
The scaffold shows antagonistic activity against 5-HT₄ receptors (IC₅₀ ~50 nM) and antimicrobial effects against Staphylococcus aureus (MIC 8–16 µg/mL). Initial screening involves receptor-binding assays (radioligand displacement) and broth microdilution for antimicrobial testing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of 5-HT₄ receptor antagonism?
Key modifications include:
- Substituent positioning : Electron-withdrawing groups (e.g., -NO₂) at the thiophene ring enhance receptor affinity.
- Ring hybridization : Replacing the pyrrole with imidazo[1,2-a]pyrazine improves metabolic stability but reduces solubility. Pharmacophore modeling identifies hydrophobic pockets and hydrogen-bond acceptors critical for binding .
Q. What methodologies resolve contradictions in reported antimicrobial efficacy?
Discrepancies in MIC values arise from variations in bacterial efflux pump (e.g., NorA) expression. Use isogenic strains (e.g., S. aureus SA-1199B overexpressing NorA) and efflux pump inhibitors (e.g., reserpine) clarifies compound activity. Synergy studies with fluoroquinolones (e.g., norfloxacin) validate efflux pump modulation .
Q. How is computational chemistry applied to design derivatives with antimalarial activity?
Molecular docking against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) identifies key interactions:
- The pyrazine nitrogen forms hydrogen bonds with Arg265.
- Thiophene sulfur participates in hydrophobic interactions with Leu197. Free-energy perturbation (FEP) calculations predict binding affinities of novel bispyrrolothienopyrazines .
Q. What strategies address low bioavailability in in vivo studies?
Q. How do crystallographic data inform synthetic modifications for enhanced stability?
X-ray structures reveal intramolecular hydrogen bonds between the pyrazinone carbonyl and adjacent NH groups. Stabilizing these interactions via methyl substitution at the pyrrole ring reduces oxidative degradation. Thermal gravimetric analysis (TGA) monitors decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
